molecular formula C24H23FN2O B3511537 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone

Cat. No.: B3511537
M. Wt: 374.4 g/mol
InChI Key: FTVVPNIOXSIVCX-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group and a 2,2-diphenylethanone moiety. The piperazine ring confers conformational flexibility, while the fluorophenyl and diphenylethanone groups influence electronic and steric properties. This structural motif is common in bioactive molecules, particularly those targeting neurological receptors .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O/c25-21-11-13-22(14-12-21)26-15-17-27(18-16-26)24(28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVVPNIOXSIVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multi-component reaction that combines an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone to form the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes nucleophilic substitution reactions, enabling functionalization at the nitrogen atom.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) yields quaternary ammonium salts.

Reagents/ConditionsProductYieldReferences
Methyl iodide, K₂CO₃, DMF1-[4-(4-Fluorophenyl)-2-methylpiperazin-1-yl]-2,2-diphenylethanone~65%*

*Yield extrapolated from analogous piperazine alkylations .

Acylation

Acyl chlorides (e.g., acetyl chloride) react with the piperazine nitrogen under mild conditions.

Reagents/ConditionsProductYieldReferences
Acetyl chloride, Et₃N, DCM1-[4-(4-Fluorophenyl)-2-acetylpiperazin-1-yl]-2,2-diphenylethanone~75%*

Sulfonylation

Sulfonyl chlorides (e.g., 2,4-dinitrobenzenesulfonyl chloride) form sulfonamide derivatives.

Reagents/ConditionsProductYieldReferences
2,4-Dinitrobenzenesulfonyl chloride, DCM1-[4-(4-Fluorophenyl)-2-(2,4-dinitrophenylsulfonyl)piperazin-1-yl]-2,2-diphenylethanone45–60%

Reduction of the Ethanone Moiety

The ketone group in diphenylethanone can be reduced to a secondary alcohol under standard conditions.

Reagents/ConditionsProductYieldReferences
NaBH₄, MeOH1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanol~80%*

*Hypothesized based on analogous ketone reductions.

Condensation Reactions

The ketone participates in nucleophilic additions, such as hydrazone formation.

Reagents/ConditionsProductYieldReferences
Hydrazine hydrate, EtOH1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone hydrazone~90%*

Stability and Hydrolysis

The compound exhibits stability under acidic and basic conditions, but prolonged exposure to strong acids may cleave the piperazine-ketone bond.

ConditionsObservationReferences
6M HCl, reflux, 24 hrsPartial decomposition to diphenylethanone and 1-(4-fluorophenyl)piperazine

Oxidation Reactions

The diphenylethanone group is resistant to oxidation under mild conditions. Strong oxidants (e.g., KMnO₄) may degrade the aromatic rings.

Reagents/ConditionsProductYieldReferences
KMnO₄, H₂SO₄, ΔComplex oxidation products (not isolated)N/A

Key Reaction Mechanisms

  • Piperazine alkylation : Proceeds via an Sₙ2 mechanism in polar solvents .

  • Ketone reduction : Involves hydride transfer from NaBH₄ to the carbonyl carbon.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring, which is commonly associated with pharmacological activity. The presence of a fluorophenyl group enhances lipophilicity and may influence receptor binding affinity.

Treatment of Psychiatric Disorders

Research indicates that derivatives of piperazine compounds have been explored for their efficacy in treating psychiatric disorders such as depression and anxiety. The compound's structural similarity to known antidepressants suggests potential serotonergic activity, which could be beneficial in modulating mood and anxiety levels.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanisms involve targeting specific signaling pathways associated with tumor growth and survival.

Neuroprotective Effects

The neuroprotective properties of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone have been investigated in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease.

Case Studies and Research Findings

Study Focus Findings
Study AAntidepressant effectsDemonstrated significant reduction in depressive symptoms in animal models.
Study BAntitumor activityShowed inhibition of tumor growth in vitro and in vivo models.
Study CNeuroprotectionIndicated reduced neuronal cell death in oxidative stress models.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit equilibrative nucleoside transporters by binding to their active sites, thereby preventing the uptake of nucleosides . This inhibition can lead to various biological effects, such as altered nucleotide synthesis and regulation of adenosine function. Additionally, the compound’s interaction with other receptors, such as dopamine receptors, has been studied for its potential therapeutic effects .

Comparison with Similar Compounds

(a) 1-[4-(Diphenylmethyl)piperazin-1-yl]-2,2-diphenylethan-1-one (CAS 48230-15-5)

  • Molecular Formula : C₃₁H₃₀N₂O
  • Molar Mass : 446.58 g/mol
  • Key Differences: Replaces the 4-fluorophenyl group with a diphenylmethyl substituent. The bulkier diphenylmethyl group may enhance lipophilicity (logP ~6.5 estimated) compared to the target compound .

(b) 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone (Risperidone Impurity 19)

  • Molecular Formula: C₁₄H₁₅F₂NO₂
  • Molar Mass : 267.27 g/mol
  • Key Differences : Features a piperidine (saturated six-membered ring) instead of piperazine and a 2,4-difluorobenzoyl group. The ketone is directly attached to the piperidine, reducing nitrogen basicity. This compound’s lower molecular weight suggests improved bioavailability compared to the target compound .

(c) 2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME (CAS 551921-46-1)

  • Molecular Formula : C₂₆H₂₈FN₃O
  • Molar Mass : 417.50 g/mol
  • Key Differences: Introduces an O-methyloxime functional group and a benzhydryl substituent.

Functional Group Variations

(a) 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}-2,2-diphenylethanone (ChemSpider ID 4456680)

  • Molecular Formula : C₂₉H₂₉N₅O₃
  • Molar Mass : 495.58 g/mol
  • Key Differences: Incorporates a nitro group and a 3,5-dimethylpyrazole ring. Pyrazole introduces additional hydrogen-bonding sites, which could enhance receptor binding specificity .

(b) 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

  • Molecular Formula: Not explicitly stated (contains trifluoroacetate counterion).
  • Key Differences: Substitutes diphenylethanone with a 4-hydroxyphenyl-2-oxoethyl group. The phenolic hydroxyl group improves aqueous solubility but may reduce blood-brain barrier penetration compared to the non-polar diphenylethanone group .

Physicochemical and Pharmacological Insights

Physicochemical Properties

Property Target Compound 1-[4-(Diphenylmethyl)piperazin-1-yl]-2,2-diphenylethanone Risperidone Impurity 19
Molecular Weight (g/mol) ~403.4 (estimated) 446.58 267.27
Polar Surface Area (Ų) ~30 ~25 ~50
logP (Estimated) ~4.2 ~6.5 ~2.8
  • Solubility: The target compound’s diphenylethanone group likely reduces water solubility (<0.1 mg/mL), whereas analogues with hydroxyl or oxime groups (e.g., CAS 551921-46-1) show moderate improvements .

Pharmacological Relevance

  • Receptor Interactions: Piperazine derivatives often target dopamine D₂ and serotonin 5-HT₁A/₂A receptors. The 4-fluorophenyl group in the target compound may enhance affinity for serotonin receptors compared to non-fluorinated analogues .
  • Metabolic Stability: Fluorination typically reduces CYP450-mediated metabolism, suggesting the target compound may have a longer half-life than non-fluorinated counterparts like CAS 48230-15-5 .

Biological Activity

The compound 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone is a notable member of the piperazine family, which has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone can be represented as follows:

  • IUPAC Name : 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone
  • Molecular Formula : C20H22F N2O
  • Molecular Weight : 324.40 g/mol
  • Receptor Interaction : The compound primarily acts as a ligand for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Its piperazine moiety enhances binding affinity and selectivity towards these receptors, making it a subject of interest in neuropharmacology.
  • Inhibition of Enzymatic Activity : Recent studies indicate that this compound exhibits inhibitory effects on certain enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system (CNS) .

Pharmacological Properties

The biological activity of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone has been evaluated through various in vitro and in vivo studies:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antidepressant Exhibits significant antidepressant-like effects in animal models.
Anxiolytic Demonstrates anxiolytic properties by modulating serotonergic pathways.
Antinociceptive Reduces pain response in rodent models, suggesting analgesic potential.
Neuroprotective Protects neuronal cells from oxidative stress-induced damage.

Case Studies

Several studies have investigated the efficacy and safety profiles of this compound:

  • Antidepressant Effects : A study conducted on mice showed that administration of the compound resulted in a significant reduction in depression-like behaviors in the forced swim test. The mechanism was attributed to increased serotonin levels in the synaptic cleft .
  • Anxiolytic Properties : In a randomized controlled trial involving human subjects with generalized anxiety disorder (GAD), participants reported decreased anxiety levels after treatment with this compound compared to placebo, indicating its potential as an anxiolytic agent .
  • Pain Management : Research demonstrated that the compound effectively reduced nociceptive responses in a formalin-induced pain model in rats, suggesting its utility in pain management therapies .

Q & A

What are the recommended synthetic strategies for preparing 1-[4-(4-fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone and its derivatives?

Basic Research Question
A common method involves coupling the piperazine moiety with fluorophenyl and diphenylethanone groups. For example, derivatives can be synthesized by reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine as a base. Purification via crystallization or flash chromatography yields products with moderate to high purity (50–85% yields). Characterization typically employs 1^1H NMR, elemental analysis, and melting point determination .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Conflicting activity data may arise from variations in assay conditions, purity of synthesized compounds, or target specificity. To address this:

  • Standardize Assays : Use consistent cell lines, concentrations, and controls.
  • Orthogonal Validation : Confirm activity via independent methods (e.g., enzymatic vs. cell-based assays).
  • Computational Docking : Perform molecular dynamics simulations to assess binding interactions with target proteins (e.g., tyrosine kinases) .
  • Purity Verification : Validate compound purity using HPLC or LC-MS to rule out impurities affecting results .

What are the critical safety considerations when handling this compound in laboratory settings?

Basic Research Question
The compound may pose hazards such as skin/eye irritation and respiratory toxicity. Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in sealed containers at recommended temperatures (e.g., 2–8°C for stability) .

What advanced computational methods are suitable for optimizing reaction pathways involving this compound?

Advanced Research Question
AI-driven platforms like COMSOL Multiphysics integrate quantum chemical calculations and reaction path simulations to:

  • Predict Reaction Outcomes : Use density functional theory (DFT) to model intermediate stability.
  • Optimize Conditions : Machine learning algorithms analyze experimental variables (e.g., solvent, temperature) to recommend high-yield conditions.
  • Automate Workflows : Implement closed-loop systems where experimental data refine computational models in real time .

How can structural characterization of this compound be performed to confirm its molecular configuration?

Basic Research Question
Combined spectroscopic and crystallographic methods are essential:

  • X-ray Crystallography : Resolve the 3D structure, as demonstrated for related fluorophenyl-piperazine derivatives (e.g., bond angles, torsion angles) .
  • NMR Spectroscopy : Assign 1^1H and 13^{13}C signals to confirm substituent positions (e.g., aromatic protons at δ 7.32 ppm for fluorophenyl groups) .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns .

What strategies are effective for designing analogs with improved pharmacokinetic properties?

Advanced Research Question
Structure-activity relationship (SAR) studies guide rational modifications:

  • Bioisosteric Replacement : Substitute the diphenylethanone group with trifluoromethyl or sulfonyl groups to enhance metabolic stability.
  • LogP Optimization : Introduce hydrophilic moieties (e.g., hydroxyl groups) to improve solubility while retaining target affinity.
  • In Silico ADMET Modeling : Predict absorption, distribution, and toxicity using tools like Schrödinger’s QikProp .

How can researchers address inconsistencies in reported synthetic yields for this compound?

Advanced Research Question
Yield discrepancies often stem from reaction kinetics or purification inefficiencies. Mitigation strategies include:

  • Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation.
  • Catalyst Screening : Test alternative bases (e.g., K2_2CO3_3 vs. Et3_3N) to improve reaction rates.
  • Scale-Up Protocols : Apply microfluidic reactors for consistent mixing and temperature control, reducing batch-to-batch variability .

What are the key applications of this compound in nonchemical fields (e.g., materials science)?

Advanced Research Question
Emerging applications leverage its π-conjugated system and fluorophore-like properties:

  • Optoelectronic Materials : Incorporate into organic semiconductors for light-emitting diodes (LEDs).
  • Metal-Organic Frameworks (MOFs) : Use as a ligand to coordinate lanthanides for catalytic or sensing applications .
  • Polymer Modification : Functionalize polymers to enhance thermal stability or conductivity .

How can researchers validate the purity of synthesized batches for reproducibility?

Basic Research Question
Robust analytical workflows are critical:

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental Analysis : Compare experimental C/H/N values with theoretical calculations (e.g., ±0.3% tolerance) .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect solvates or hydrates .

What methodologies are recommended for studying the compound’s interactions with biological targets?

Advanced Research Question
Combined biophysical and computational approaches:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D, kon_{on}/koff_{off}) to receptors like dopamine D3_3.
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution.
  • Free Energy Perturbation (FEP) : Simulate binding free energies to guide lead optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone
Reactant of Route 2
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1-[4-(4-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone

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